molecular formula C7H7ClF4N2 B13480123 1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride

1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride

Katalognummer: B13480123
Molekulargewicht: 230.59 g/mol
InChI-Schlüssel: HHAXRIFMMHCQDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride is a fluorinated pyridine derivative. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties. This compound is of significant interest in various fields, including medicinal chemistry, agrochemicals, and material sciences, due to its distinctive characteristics.

Vorbereitungsmethoden

One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the trifluoromethyl group and the methanamine moiety. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Analyse Chemischer Reaktionen

1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to increased biological activity. The exact pathways involved depend on the specific application, but generally, the compound can modulate enzyme activity, receptor binding, or other cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. Similar compounds include:

These compounds share some properties with this compound but differ in their specific applications and reactivity.

Eigenschaften

Molekularformel

C7H7ClF4N2

Molekulargewicht

230.59 g/mol

IUPAC-Name

[5-fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C7H6F4N2.ClH/c8-5-1-4(2-12)6(13-3-5)7(9,10)11;/h1,3H,2,12H2;1H

InChI-Schlüssel

HHAXRIFMMHCQDQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1CN)C(F)(F)F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.